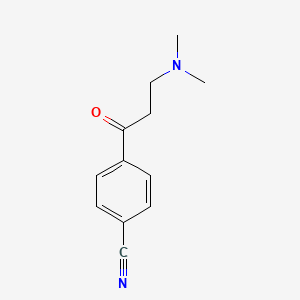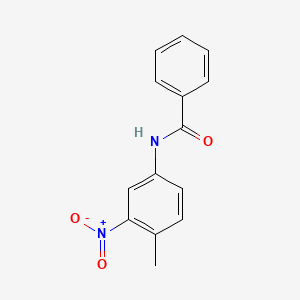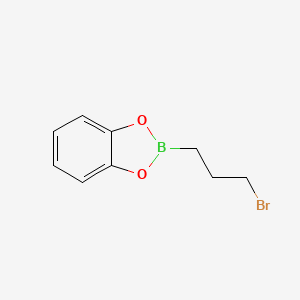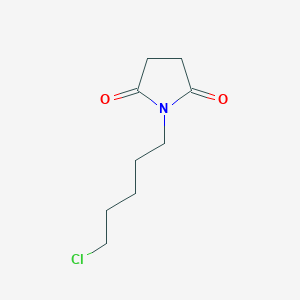
4-(N,N-Dimethyl-beta-alanyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N,N-Dimethyl-beta-alanyl)benzonitrile is a chemical compound known for its unique structure and properties It features a benzonitrile group attached to a dimethylamino group via a beta-alanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-Dimethyl-beta-alanyl)benzonitrile typically involves the reaction of benzonitrile with N,N-dimethyl-beta-alanine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-Dimethyl-beta-alanyl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
4-(N,N-Dimethyl-beta-alanyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in fluorescence studies.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(N,N-Dimethyl-beta-alanyl)benzonitrile involves its interaction with specific molecular targets. The compound can undergo intramolecular charge transfer, leading to unique photophysical properties. This charge transfer is facilitated by the dimethylamino group, which donates electron density to the benzonitrile moiety, resulting in dual fluorescence in polar solvents .
Comparison with Similar Compounds
Similar Compounds
4-(N,N-Dimethylamino)benzonitrile: Known for its dual fluorescence properties.
4-(N,N-Diethylamino)benzonitrile: Similar structure but with ethyl groups instead of methyl groups.
4-(N,N-Dimethyl-beta-alanyl)benzamide: Similar backbone but with an amide group instead of a nitrile.
Uniqueness
4-(N,N-Dimethyl-beta-alanyl)benzonitrile stands out due to its beta-alanyl linkage, which imparts unique chemical and physical properties. This linkage influences the compound’s reactivity and interaction with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
133712-59-1 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-[3-(dimethylamino)propanoyl]benzonitrile |
InChI |
InChI=1S/C12H14N2O/c1-14(2)8-7-12(15)11-5-3-10(9-13)4-6-11/h3-6H,7-8H2,1-2H3 |
InChI Key |
NBOVCDNQGHVTME-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid](/img/structure/B13991298.png)

![4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine](/img/structure/B13991313.png)


![N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13991326.png)



![1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B13991366.png)
![2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide](/img/structure/B13991369.png)
![8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13991370.png)

